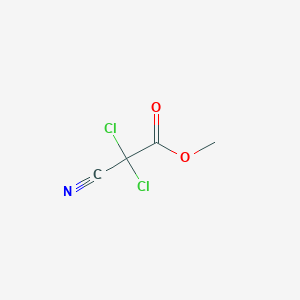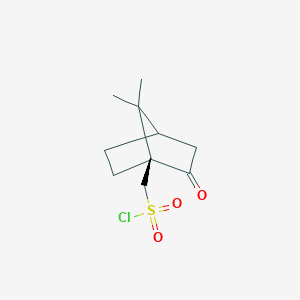![molecular formula C7H5N3O3 B1367168 1H-Pyrrolo[2,3-B]pyridine, 3-nitro-, 7-oxide CAS No. 74420-07-8](/img/structure/B1367168.png)
1H-Pyrrolo[2,3-B]pyridine, 3-nitro-, 7-oxide
Descripción general
Descripción
1H-Pyrrolo[2,3-B]pyridine is a heterocyclic compound with the molecular formula C7H6N2 . It is also known by other names such as 1,7-Diazaindene, 7-Aza-1-pyrindine, 7-Azaindole, 7H-Pyrrolo[2,3-B]pyridine, Pyrrolo[2,3-B]pyridine, and 1,7-Dideazapurine . It has been used in the synthesis of derivatives that have shown potent activities against fibroblast growth factor receptors (FGFRs), which play an essential role in various types of tumors .
Molecular Structure Analysis
The molecular structure of 1H-Pyrrolo[2,3-B]pyridine can be viewed as a 2D Mol file or a computed 3D SD file . The exact structure of the “3-nitro-, 7-oxide” derivative is not specified in the available resources.Aplicaciones Científicas De Investigación
Biological and Medicinal Applications
- Heterocyclic N-oxide derivatives, including 1H-Pyrrolo[2,3-B]pyridine, 3-nitro-, 7-oxide, have shown significant biological importance. They are used as versatile synthetic intermediates in the synthesis of metal complexes, catalysts, and in medicinal applications, demonstrating anticancer, antibacterial, and anti-inflammatory activities (Li et al., 2019).
Environmental Applications
- Nitrous oxide, a derivative of nitro compounds, is a significant greenhouse gas. Research has explored its emissions during biological nutrient removal in aquaculture, emphasizing the need for understanding and mitigating its environmental impact. The production mechanisms and factors affecting its production are critical for environmental management (Hu et al., 2012).
Industrial Applications
- Quinoline derivatives, structurally related to pyrrolopyridine compounds, are known for their use as anticorrosive materials in industrial settings. Their effectiveness is attributed to the formation of stable chelating complexes with metallic surfaces, highlighting the broad applicability of nitrogen-containing heterocyclic compounds in material science (Verma et al., 2020).
Catalysis and Organic Synthesis
- The pyranopyrimidine core, related to the pyrrolopyridine structure, is a significant precursor in pharmaceutical industries due to its synthetic applications and bioavailability. The development and synthesis of pyranopyrimidine derivatives using hybrid catalysts highlight the importance of pyrrolopyridine derivatives in organic synthesis and catalysis (Parmar et al., 2023).
Propiedades
IUPAC Name |
7-hydroxy-3-nitropyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O3/c11-9-3-1-2-5-6(10(12)13)4-8-7(5)9/h1-4,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDJVMDHDMYNMJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C2=NC=C(C2=C1)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30505538 | |
| Record name | 3-Nitro-7H-pyrrolo[2,3-b]pyridin-7-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30505538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Pyrrolo[2,3-B]pyridine, 3-nitro-, 7-oxide | |
CAS RN |
74420-07-8 | |
| Record name | 74420-07-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=288718 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Nitro-7H-pyrrolo[2,3-b]pyridin-7-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30505538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(2-chloroethylidene)-10,11-dihydro-5H-dibenzo[a,d]cycloheptene](/img/structure/B1367090.png)

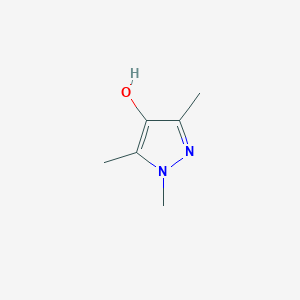

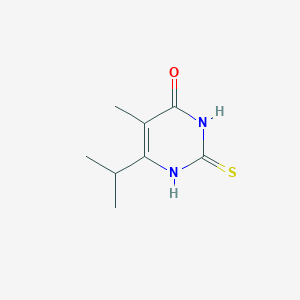
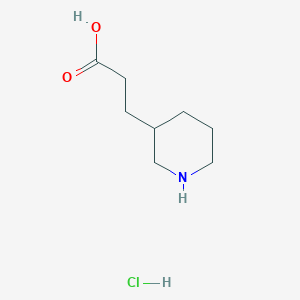
![1,3-Dibromoimidazo[1,5-a]pyridine](/img/structure/B1367101.png)




